molecular formula C18H25N5O8S B1623573 Gloximonam CAS No. 90850-05-8

Gloximonam

Cat. No.: B1623573
CAS No.: 90850-05-8
M. Wt: 471.5 g/mol
InChI Key: QPWVHJDIDXILDG-HKOMJXKTSA-N
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Description

Gloximonam, also known as SQ 82,531, is a synthetic beta-lactam antibiotic. This class of antibiotics contains a beta-lactam ring in their molecular structure, similar to penicillin derivatives. This compound is orally absorbed and has demonstrated antibacterial activity against various bacteria, particularly those in the Enterobacteriaceae and Haemophilus influenzae families .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gloximonam is synthesized as an ester of oximonam, developed as a prodrug for oral use. The synthetic route involves the formation of tert-butyl 2-[2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Gloximonam undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Gloximonam has a wide range of scientific research applications, including:

Mechanism of Action

Gloximonam exerts its antibacterial effects by binding to bacterial penicillin-binding proteins (PBP), particularly PBP 3 and PBP 1a. This binding interferes with bacterial cell wall integrity and synthesis, leading to cell lysis and death. This compound is effective against gram-negative bacteria, including many metallo-beta-lactamase producing strains .

Comparison with Similar Compounds

    Aztreonam: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

    Imipenem: A carbapenem antibiotic with a broader spectrum of activity and resistance to beta-lactamases.

Uniqueness: Gloximonam is unique in its specific activity against certain gram-negative bacteria and its oral bioavailability, which distinguishes it from other beta-lactam antibiotics .

Properties

CAS No.

90850-05-8

Molecular Formula

C18H25N5O8S

Molecular Weight

471.5 g/mol

IUPAC Name

tert-butyl 2-[2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate

InChI

InChI=1S/C18H25N5O8S/c1-9-13(21-15(26)14(22-28-5)10-8-32-17(19)20-10)16(27)23(9)30-7-11(24)29-6-12(25)31-18(2,3)4/h8-9,13H,6-7H2,1-5H3,(H2,19,20)(H,21,26)/b22-14+/t9-,13-/m0/s1

InChI Key

QPWVHJDIDXILDG-HKOMJXKTSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)/C(=N/OC)/C2=CSC(=N2)N

SMILES

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N

Canonical SMILES

CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N

Origin of Product

United States

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